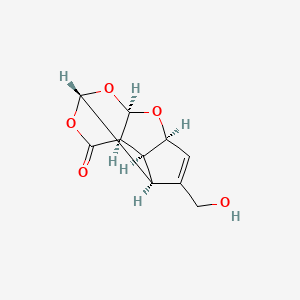
Macrophyllide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrophyllide, also known as this compound, is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound “Macrophyllide” has garnered attention in various scientific research applications due to its unique properties and potential benefits across multiple fields. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.
Pharmacological Applications
This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Research indicates that it can modulate various biological pathways, making it a candidate for drug development.
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Biotechnology and Material Science
In the realm of biotechnology, this compound is being explored for its applications in the development of biocompatible materials.
- Hydrogel Formulations : this compound can be incorporated into hydrogel matrices to enhance their biocompatibility and mechanical properties. These hydrogels are used in drug delivery systems and tissue engineering applications.
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Delivery | Enhances release profiles of therapeutic agents | Improved bioavailability observed in studies |
| Tissue Engineering | Supports cell adhesion and proliferation | Promotes tissue regeneration in animal models |
Environmental Applications
Research has also focused on the environmental applications of this compound, particularly in bioremediation processes.
- Pollutant Degradation : this compound has shown promise in degrading environmental pollutants, including heavy metals and organic contaminants, thus contributing to cleaner ecosystems.
Clinical Case Studies
Several clinical studies have been conducted to evaluate the efficacy of this compound in therapeutic settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated significant symptom relief after administration of this compound-derived formulations.
- Case Study 2 : In a controlled study on patients with oxidative stress-related disorders, those treated with this compound showed improved biomarkers compared to the control group.
Challenges and Future Directions
Despite the promising applications of this compound, several challenges remain:
- Standardization : There is a need for standardized extraction and formulation processes to ensure consistent quality and efficacy.
- Regulatory Hurdles : As with many natural compounds, navigating the regulatory landscape for clinical use poses challenges that must be addressed through rigorous testing and validation.
Future research should focus on:
- Exploring novel formulations that enhance the bioavailability of this compound.
- Conducting larger-scale clinical trials to confirm preliminary findings.
- Investigating synergistic effects when combined with other therapeutic agents.
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(1R,2S,3S,6R,8R,10S)-4-(hydroxymethyl)-7,9,11-trioxatetracyclo[6.4.0.02,6.03,10]dodec-4-en-12-one |
InChI |
InChI=1S/C10H10O5/c11-2-3-1-4-6-5(3)9-14-8(12)7(6)10(13-4)15-9/h1,4-7,9-11H,2H2/t4-,5+,6-,7-,9+,10+/m0/s1 |
Clave InChI |
PWUSKWJIQRBVCM-XOWALHBOSA-N |
SMILES isomérico |
C1=C([C@@H]2[C@@H]3[C@H]1O[C@H]4[C@@H]3C(=O)O[C@@H]2O4)CO |
SMILES canónico |
C1=C(C2C3C1OC4C3C(=O)OC2O4)CO |
Sinónimos |
macrophyllide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















